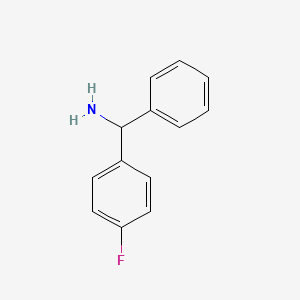

(4-Fluorophenyl)(phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIODEXADJARAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292959 | |

| Record name | 4-Fluoro-α-phenylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-26-6 | |

| Record name | 4-Fluoro-α-phenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-α-phenylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Approaches for 4 Fluorophenyl Phenyl Methanamine

Grignard Reagent-Mediated Synthesis with Subsequent Transformations

The synthesis of (4-Fluorophenyl)(phenyl)methanamine can be effectively achieved through the use of Grignard reagents, a classic and versatile method for carbon-carbon bond formation. This approach typically involves the nucleophilic addition of a Grignard reagent to an imine, followed by a subsequent transformation step, such as hydrolysis, to yield the final amine product.

The core of this synthetic strategy lies in the reaction of an organomagnesium halide (the Grignard reagent) with a suitable imine. Two primary pathways can be envisioned for the synthesis of this compound:

The reaction of 4-fluorophenylmagnesium bromide with an N-substituted benzaldimine (e.g., N-benzylideneaniline).

The reaction of phenylmagnesium bromide with an N-substituted 4-fluorobenzaldimine.

In either case, the Grignard reagent adds to the carbon-nitrogen double bond of the imine, forming a magnesium salt of the corresponding diarylmethylamine. Subsequent acidic workup of this intermediate leads to the protonation of the nitrogen atom and hydrolysis of the N-substituent (if it is a labile group), ultimately affording the desired this compound. The commercial availability of Grignard reagents like 4-fluorophenylmagnesium bromide and phenylmagnesium bromide facilitates their use in such synthetic endeavors. sigmaaldrich.comnih.gov The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive Grignard reagent. sigmaaldrich.com

The general reaction scheme for the Grignard synthesis of a primary amine from an imine involves the initial formation of an N-silylimine, which, after reaction with the Grignard reagent, is hydrolyzed to the amine. Alternatively, a direct addition to an N-aryl or N-alkyl imine can be performed, followed by hydrolytic or reductive cleavage of the N-substituent. researchgate.netfiveable.me

Palladium-Catalyzed Arylation Approaches

Palladium catalysis offers a powerful and regioselective means of forming carbon-carbon bonds, and various strategies have been developed for the synthesis of diarylmethylamines, including the target compound this compound.

Regioselective Arylation of 1,1,3-Triaryl-2-azaallyl Anions for Diarylmethylamine Derivatives

A versatile method for the synthesis of diarylmethylamine derivatives involves the palladium-catalyzed arylation of in situ generated 2-azaallyl anions. nih.govresearchgate.net These anionic intermediates are typically formed by the deprotonation of readily available aldimine or ketimine precursors using a strong base. The subsequent palladium-catalyzed cross-coupling with an aryl halide introduces the second aryl group.

This approach is particularly valuable as it allows for the construction of unsymmetrical diarylmethylamines with high regioselectivity. For the synthesis of this compound, this would involve the reaction of an azaallyl anion derived from a benzylamine (B48309) derivative with a 4-fluorophenyl halide, or vice versa, in the presence of a palladium catalyst. A key advantage of some of the developed protocols is the avoidance of product isomerization under the reaction conditions. nih.gov

The general conditions for this transformation often involve a palladium precursor, such as palladium(II) acetate, and a suitable phosphine (B1218219) ligand. The choice of base and solvent is also critical for the successful generation of the azaallyl anion and the subsequent arylation.

Table 1: Representative Conditions for Palladium-Catalyzed Arylation of Azaallyl Anions

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / Ligand | NaOtBu | Toluene | 25-100 | Varies | nih.govresearchgate.net |

| Pd₂ (dba)₃ / Ligand | LiN(SiMe₃)₂ | THF | 25-60 | Varies | nih.gov |

Note: Yields are representative for a range of diarylmethylamine products and may not be specific to this compound, for which specific data was not found in the searched literature.

Mechanistic Aspects of Palladium-Catalyzed Carbon-Carbon Bond Formation

The mechanism of the palladium-catalyzed arylation of imines to form diarylmethylamines generally follows a catalytic cycle characteristic of many palladium-catalyzed cross-coupling reactions. nih.govacs.orgyoutube.com The cycle is typically initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

The key carbon-carbon bond-forming step can proceed through a few proposed pathways. In the context of the arylation of 2-azaallyl anions, the generated anion undergoes transmetalation with the palladium(II) complex. This step involves the transfer of the organic group from the main group metal (e.g., lithium from LiN(SiMe₃)₂) to the palladium center, displacing the halide.

The final step of the catalytic cycle is reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the arylated imine product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org The choice of ligands, often bulky electron-rich phosphines, is crucial in facilitating both the oxidative addition and reductive elimination steps. mit.edu

Ruthenium-Catalyzed sp³ Arylation of Benzylic Positions Directed by Nitrogenous Ligands

An alternative transition metal-catalyzed approach for the synthesis of diarylmethylamines involves the ruthenium-catalyzed direct arylation of sp³ C-H bonds at the benzylic position. researchgate.netsci-hub.se This method utilizes a directing group, typically a nitrogen-containing heterocycle such as a pyridine (B92270), attached to the nitrogen atom of the benzylic amine substrate.

The directing group coordinates to the ruthenium catalyst, positioning it in close proximity to the benzylic C-H bond and facilitating its activation and subsequent arylation. This strategy allows for the direct coupling of benzylic amines with arylating agents like arylboronates or aryl halides. For the synthesis of this compound, a precursor such as N-(2-pyridyl)benzylamine could be arylated with a 4-fluorophenylboronate ester.

A proposed mechanism for this reaction involves the formation of a cyclometalated ruthenium intermediate through C-H activation. sci-hub.se Subsequent reaction with the arylating agent, followed by reductive elimination, affords the diarylated amine product. A crucial aspect of this methodology is the ability to remove the directing group after the arylation step to yield the final diarylmethylamine.

Biocatalytic Routes for Enantioselective Amine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, particularly transaminases, have been extensively studied for their ability to produce enantiomerically pure amines.

ω-Transaminase-Mediated Kinetic Resolution and Asymmetric Amination

Omega-transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. nih.gov This catalytic activity can be harnessed in two main ways for the synthesis of enantiopure this compound:

Kinetic Resolution: A racemic mixture of this compound can be subjected to a reaction with an ω-transaminase that selectively converts one enantiomer into the corresponding ketone, (4-fluorophenyl)(phenyl)methanone. This leaves the other enantiomer of the amine unreacted and in high enantiomeric excess. The success of this approach relies on the high enantioselectivity of the enzyme. nih.gov

Asymmetric Amination: A prochiral ketone, (4-fluorophenyl)(phenyl)methanone, can be directly converted into a single enantiomer of this compound using an ω-transaminase and an amino donor, such as isopropylamine (B41738) or alanine. This method is often preferred as it can theoretically achieve a 100% yield of the desired enantiopure amine. nih.govmdpi.com

Recent advances in protein engineering have led to the development of ω-transaminases with enhanced activity towards bulky substrates, making the synthesis of diarylmethylamines like this compound more feasible. nih.govmdpi.com

Table 2: Representative Biocatalytic Systems for Chiral Amine Synthesis

| Enzyme Type | Reaction Type | Substrate | Amine Donor | Key Findings | Reference |

| ω-Transaminase | Asymmetric Synthesis | Prochiral Ketones | Isopropylamine | High conversion and enantiomeric excess for bulky amines. | nih.govmdpi.com |

| ω-Transaminase | Kinetic Resolution | Racemic Amines | Pyruvate | Selective conversion of one enantiomer, yielding the other in high ee. | nih.gov |

Note: The data represents the general applicability of ω-transaminases for the synthesis of chiral amines and may not be specific to this compound.

Stereochemical Aspects in the Synthesis and Handling of 4 Fluorophenyl Phenyl Methanamine Enantiomers

Evaluation of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Once a synthesis or resolution has been performed, it is crucial to determine the enantiomeric purity of the product. The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.

Several analytical techniques are commonly employed to determine the enantiomeric excess of (4-Fluorophenyl)(phenyl)methanamine. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods. nih.govwikipedia.org The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with the aid of a chiral derivatizing agent or a chiral solvating agent. Reaction of the racemic amine with a chiral derivatizing agent, such as Mosher's acid chloride, produces a mixture of diastereomers. These diastereomers have different NMR spectra, and the integration of the signals corresponding to each diastereomer can be used to determine the diastereomeric ratio (dr), which in turn reflects the enantiomeric excess of the original amine.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is another technique that can provide information about the enantiomeric composition of a sample.

The following table outlines common methods for evaluating the enantiomeric excess of chiral amines.

| Method | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | High accuracy, good sensitivity, and wide applicability. nih.gov |

| Chiral NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent results in distinct NMR signals that can be integrated. | Relatively fast analysis, provides structural information. |

| Circular Dichroism (CD) | Enantiomers have mirror-image CD spectra; the intensity of the signal is proportional to the concentration of the enantiomer. | Sensitive to stereochemistry, can be used for in-situ measurements. |

Influence of Chiral Centers on Reaction Stereoselectivity

In reactions involving molecules that already contain a chiral center, the existing stereochemistry can significantly influence the outcome of subsequent reactions that generate a new stereocenter. This phenomenon is known as diastereoselectivity.

For instance, if an enantiomerically pure sample of (R)-(4-Fluorophenyl)(phenyl)methanamine were to be used as a chiral auxiliary or as a starting material in a more complex synthesis, its stereocenter would direct the formation of a new stereocenter. The chiral environment created by the existing stereocenter can favor the approach of reagents from one face of the molecule over the other, leading to a preponderance of one diastereomer.

The degree of stereoselectivity is influenced by several factors, including the nature of the reactants, the reaction conditions (temperature, solvent), and the presence of any catalysts. Understanding and controlling these factors is essential for the stereoselective synthesis of complex molecules containing multiple chiral centers. In the context of asymmetric catalysis, the chiral ligand or catalyst is the primary director of stereoselectivity, often overriding the influence of any pre-existing stereocenters in the substrate.

Chemical Reactivity and Derivatization Studies of 4 Fluorophenyl Phenyl Methanamine

Transformations of the Amine Functional Group

The secondary amine in (4-fluorophenyl)(phenyl)methanamine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include oxidation, reduction, and acylation, which are fundamental in synthetic organic chemistry.

The oxidation of secondary amines like this compound can lead to the formation of imines, which are versatile intermediates in their own right. oup.com Various oxidizing agents and catalytic systems have been developed for this transformation. For instance, reagents such as iodosobenzene, often in the presence of manganese or iron porphyrin catalysts, can effectively oxidize secondary amines to their corresponding imines. rsc.org Other methods employ N-tert-butylphenylsulfinimidoyl chloride in combination with a base like DBU, which allows the reaction to proceed smoothly at low temperatures. oup.com

The general reaction for the oxidation to an imine is as follows: this compound + [Oxidant] → N-(4-fluorobenzylidene)aniline + Reduced Oxidant

While this compound is itself a secondary amine, it can be a precursor for the synthesis of other secondary and tertiary amines through processes like reductive amination or N-alkylation. For example, N-alkylation can be achieved by reacting the amine with an alkyl halide. A specific example is the synthesis of N-4'-[18F]fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide, where a desbenzyl precursor is alkylated with [18F]4'-fluorobenzyliodide. nih.gov This highlights the utility of such alkylation reactions in introducing new functional groups.

| Reactant | Reagent | Product Type |

| This compound | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| This compound | Aldehyde/Ketone + Reducing Agent | Substituted Secondary/Tertiary Amine |

The amine group of this compound readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is a robust and widely used method for protecting the amine group or for synthesizing biologically active molecules. google.com For example, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield N-((4-fluorophenyl)(phenyl)methyl)acetamide. The general conditions for such reactions are often mild and proceed with high yields.

A typical acylation reaction can be represented as: this compound + Acyl Chloride (e.g., Acetyl Chloride) → N-((4-fluorophenyl)(phenyl)methyl)acetamide + HCl

These reactions are fundamental in peptide synthesis and the creation of various pharmaceutical compounds. openaccessjournals.com

Reactivity of Aromatic Moieties

The two phenyl rings of this compound are susceptible to electrophilic attack, allowing for the introduction of various substituents. The regiochemical outcome of these reactions is influenced by the directing effects of the existing substituents—the benzylamine (B48309) group and the fluorine atom.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. scranton.edu For this compound, substitution can occur on either the fluorinated or non-fluorinated phenyl ring. The benzylamine moiety is an activating group and an ortho-, para-director. The fluorine atom, while deactivating due to its high electronegativity (inductive effect), is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. researchgate.netlibretexts.org The interplay of these effects determines the site of substitution.

To control the reaction and prevent side reactions at the amine, it is often necessary to protect the amine group, for example, by converting it into an amide. nih.gov The amide group is still an ortho-, para-director but is less activating than the free amine.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. researchgate.net

Achieving high regioselectivity in the functionalization of the phenyl rings is crucial for synthesizing specific isomers. Directed ortho-metalation (DoM) is a powerful technique for achieving such selectivity. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.org

In the case of this compound, the amine group, particularly after being converted to a more effective DMG like an amide or carbamate, can direct lithiation to the ortho-position of the unsubstituted phenyl ring. uwindsor.ca The fluorine atom can also act as a weak directing group. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a functional group exclusively at the ortho-position. wikipedia.org This strategy provides a synthetic advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para products. baranlab.org

| Directing Group | Position of Functionalization | Reaction Type |

| Amide (from amine) | Ortho to the amide-bearing ring | Directed ortho-Metalation |

| Fluorine | Ortho to the fluorine atom | Electrophilic Aromatic Substitution |

| Benzylamine | Ortho and para to the point of attachment | Electrophilic Aromatic Substitution |

Nucleophilic Behavior of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. This inherent nucleophilicity allows it to participate in a variety of chemical transformations, primarily through the formation of new covalent bonds with electron-deficient species. The reactivity of this amine is influenced by both electronic and steric factors.

The presence of two bulky aryl groups (a phenyl group and a 4-fluorophenyl group) attached to the aminic carbon sterically hinders the approach of electrophiles to the nitrogen atom. However, the electron-donating nature of the alkyl portion of the molecule enhances the nucleophilicity of the nitrogen. The fluorine atom on one of the phenyl rings, being an electron-withdrawing group, can have a modest influence on the electron density of the aromatic system, but its effect on the distant amine nitrogen is generally limited.

The nucleophilic character of the amine nitrogen is central to its derivatization. It can react with a range of electrophiles to form various functional groups. Common derivatization reactions include:

Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to yield amides.

Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form hemiaminals, which can subsequently dehydrate to form imines.

These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Table 1: Examples of Nucleophilic Reactions of Secondary Amines

| Reactant Class | Product Class | General Reaction |

| Alkyl Halide (R'-X) | Tertiary Amine | R₂NH + R'-X → R₂NR' + HX |

| Acyl Chloride (R'-COCl) | Amide | R₂NH + R'-COCl → R₂NCOR' + HCl |

| Aldehyde (R'-CHO) | Imine (via Hemiaminal) | R₂NH + R'-CHO → [R₂N-CH(OH)-R'] → R₂N=CR' + H₂O |

Reaction with Boron-Containing Reagents in Catalytic Cycles

The interaction of amines with boron-containing reagents, such as boronic acids and their derivatives, is of significant interest, particularly in the realm of catalysis. The lone pair of the amine nitrogen in this compound allows it to form dative bonds with electron-deficient boron atoms, leading to the formation of amine-borane complexes.

These complexes can function as catalysts or intermediates in various chemical transformations. For instance, amine-borate and amine-boron halide complexes have been investigated as catalyst compositions for the production of polyurethanes. In such systems, a tertiary amine urethane (B1682113) catalyst reacts with a boron compound of the general formula R'nBX(3-n), where X can be a halogen or an alkoxy group, to form a complex that catalyzes the reaction between an isocyanate and an active hydrogen-containing compound. While this compound is a secondary amine, its derivatization to a tertiary amine would allow it to participate in similar catalytic cycles.

The formation of these amine-boron adducts can modulate the reactivity of both the amine and the boron reagent. The complexation can serve to stabilize the boron reagent, control its delivery in a reaction, or activate it for subsequent steps in a catalytic cycle.

In the context of cross-coupling reactions, while primary and secondary amines themselves can be substrates, their interaction with boronic acids is also a key aspect of certain catalytic processes. For example, in some modern synthetic methodologies, amines can play a role in the activation of boronic acid derivatives.

Table 2: Components of Amine-Boron Catalyst Systems

| Amine Component | Boron Reagent Component | Resulting Complex | Potential Application |

| Tertiary Amine | Boron Trihalide (e.g., BF₃) | Amine-Boron Halide Complex | Curing agent, Catalyst |

| Tertiary Amine | Borate Ester (e.g., B(OR')₃) | Amine-Borate Complex | Polyurethane Catalyst google.com |

The study of the precise nature of the interaction between this compound and specific boron-containing reagents under catalytic conditions would provide valuable insights into its potential applications in catalysis and materials science.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei. For (4-Fluorophenyl)(phenyl)methanamine, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments for a complete characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

While specific, experimentally derived ¹H NMR data for this compound is not detailed in the available literature, the expected spectrum can be predicted based on its molecular structure. The spectrum would feature distinct signals corresponding to the amine proton, the methine proton, and the aromatic protons on both the phenyl and 4-fluorophenyl rings. The aromatic region (typically δ 7.0-7.5 ppm) would show complex multiplets due to the protons on both rings. The protons on the 4-fluorophenyl ring ortho to the fluorine would exhibit coupling to the ¹⁹F nucleus. The methine proton (CH) would likely appear as a singlet, and the two amine protons (NH₂) would also produce a singlet, which may be broad.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| NH₂ | Variable, broad | Singlet (s) | 2H |

| Methine CH | ~5.0 - 5.5 | Singlet (s) | 1H |

| Aromatic CH (Phenyl) | ~7.2 - 7.4 | Multiplet (m) | 5H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| Methine CH | ~55 - 65 | No |

| Aromatic C (Phenyl, ipso) | ~140 - 145 | No |

| Aromatic CH (Phenyl) | ~125 - 130 | No |

| Aromatic C-F (4-Fluorophenyl) | ~160 - 165 | Yes (¹JCF) |

| Aromatic C (4-Fluorophenyl, ipso) | ~135 - 140 | Yes (⁴JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. wikipedia.org For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal for aryl fluorides typically appears in the range of -100 to -120 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Ligand Studies

³¹P NMR spectroscopy is a technique used exclusively for the analysis of compounds containing phosphorus. As the chemical structure of this compound does not include a phosphorus atom, ³¹P NMR is not a relevant or applicable method for its direct structural characterization.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, the monoisotopic mass is 201.0954 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition (C₁₃H₁₂FN). Predicted mass spectrometry data shows the expected molecular ion peak [M]⁺ and other common adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 201.09483 |

| [M+H]⁺ | 202.10266 |

| [M+Na]⁺ | 224.08460 |

| [M+NH₄]⁺ | 219.12920 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. While a specific experimental spectrum for this compound is not provided in the search results, the characteristic absorption bands can be predicted from its structure. Key expected vibrations include N-H stretching for the amine group, C-H stretching for the aromatic and methine groups, C=C stretching for the aromatic rings, and a strong C-F stretching band.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, often two bands |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Methine) | Stretch | ~2850 - 2950 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1020 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The structure of this compound contains specific groups of atoms, known as chromophores, that are responsible for this absorption.

The primary chromophores in this molecule are the two aromatic rings (phenyl and 4-fluorophenyl) and the amine group. The presence of conjugated π-systems in the aromatic rings allows for π → π* transitions, which are typically characterized by strong absorption bands in the UV region. The nitrogen atom of the amine group possesses a non-bonding pair of electrons (a lone pair), which can be excited to an anti-bonding sigma orbital (n → σ* transition).

Based on its structure, the following electronic transitions are expected for this compound:

π → π Transitions:* These arise from the excitation of electrons within the π-orbitals of the phenyl and 4-fluorophenyl rings. These transitions are generally high in energy and result in strong absorption bands, typically below 300 nm.

n → σ Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen atom of the amine group to an anti-bonding σ* orbital. Such transitions are typically of high energy and may appear in the shorter wavelength UV region.

The exact absorption maxima (λmax) and intensity (molar absorptivity, ε) depend on the solvent and the specific electronic environment of the chromophores.

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, provides insight into the likely crystallographic parameters. Such compounds often crystallize in common space groups like P21/c (monoclinic) or Pbca (orthorhombic).

The data in the following table is for the related compound N'-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide and is presented for illustrative purposes to indicate typical crystallographic values for a molecule of similar size and composition. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C20H17ClN2O2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.6808 (6) |

| b (Å) | 9.3857 (5) |

| c (Å) | 16.3974 (7) |

| α (°) | 90 |

| β (°) | 106.187 (2) |

| γ (°) | 90 |

| Volume (ų) | 1874.22 (16) |

| Z (molecules/unit cell) | 4 |

Analysis of Hydrogen Bonding and Supramolecular Interactions

The three-dimensional architecture of a crystal is governed by a network of intermolecular interactions. For this compound, the primary amine group (-NH2) is a key participant in forming these interactions. The amine group can act as a hydrogen bond donor, where the hydrogen atoms interact with electronegative atoms (acceptors) on neighboring molecules.

Potential hydrogen bonding interactions include:

N-H···N: The amine group of one molecule donates a hydrogen to the nitrogen of another, forming chains or dimers.

N-H···F: The amine hydrogen can form a hydrogen bond with the electronegative fluorine atom on the 4-fluorophenyl ring of an adjacent molecule.

In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π system of an aromatic ring on another, play a significant role in stabilizing the crystal packing. duke.edu π-π stacking interactions between the aromatic rings are also expected, further contributing to the formation of a stable, ordered supramolecular assembly.

Hirshfeld Surface Analysis and Crystal Voids Exploration

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. This plot quantifies the percentage contribution of different types of interactions. For organic molecules like this compound, contacts involving hydrogen atoms are typically dominant.

The following table shows typical contributions from a Hirshfeld surface analysis of a related benzohydrazide derivative, illustrating the types of contacts that would be expected to stabilize the crystal structure of this compound. nih.gov

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.7 |

| C···H / H···C | 20.2 |

| O···H / H···O | 11.9 |

| Cl···H / H···Cl | 8.8 |

| C···C | 5.0 |

This analysis also allows for the calculation of crystal voids, which are empty spaces within the crystal lattice. The size and shape of these voids can influence the material's physical properties, such as its density and potential to include guest molecules.

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly valuable for the analysis of pharmaceutical compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is widely used to determine the purity and concentration (assay) of chemical substances. For quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed.

A plausible RP-HPLC method would involve:

Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) packed silica column.

Mobile Phase: A polar solvent mixture, such as a gradient of acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization for detection.

Detection: A UV detector set to a wavelength where the analyte absorbs strongly, as determined by its UV-vis spectrum. A photodiode array (PDA) detector can also be used to acquire full spectra for peak identification.

Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Because primary amines can sometimes exhibit poor peak shape, derivatization with a reagent that adds a strong chromophore or fluorophore can be used to enhance detection sensitivity and improve chromatographic performance. nih.gov

As this compound is a chiral molecule, existing as a pair of non-superimposable mirror images (enantiomers), specialized chiral HPLC is required for their separation. This is crucial as enantiomers can have different pharmacological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly effective for separating a wide range of chiral compounds, including amines. sigmaaldrich.com

Flash Chromatography for Purification

Flash chromatography is a rapid and efficient purification technique widely employed in synthetic chemistry to isolate desired compounds from reaction mixtures. For the purification of this compound, a basic amine, specific considerations regarding the stationary and mobile phases are crucial to achieve effective separation and prevent issues such as peak tailing that can arise from interactions with the acidic surface of standard silica gel.

The purification of this compound can be successfully accomplished using normal-phase flash chromatography on silica gel. The key to a successful separation is the selection of an appropriate eluent system. A common approach involves a gradient elution with a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The polarity of the mobile phase is gradually increased to facilitate the elution of the compound from the stationary phase.

Due to the basic nature of the amine functional group in this compound, it can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and recovery. To mitigate these effects, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The triethylamine acts as a competing base, neutralizing the acidic sites on the silica gel and allowing the desired amine to elute more symmetrically and efficiently.

An alternative to modifying the mobile phase is the use of an amine-functionalized silica gel as the stationary phase. This specialized stationary phase has a basic surface that is more compatible with the purification of amines, often providing improved peak shape and separation without the need for a basic additive in the eluent.

The progress of the purification is monitored by collecting fractions and analyzing them using techniques such as thin-layer chromatography (TLC) to identify the fractions containing the pure product. Once identified, these fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

The following interactive data table summarizes typical conditions that can be employed for the flash chromatographic purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) is a commonly used stationary phase for the purification of diarylamines. For basic compounds like this compound, amine-functionalized silica can also be utilized to improve separation by reducing interactions with acidic silanol groups. biotage.combiotage.com |

| Mobile Phase | A gradient of ethyl acetate in hexanes is a typical mobile phase for the elution of diarylamines. The polarity of the solvent mixture is gradually increased to facilitate the separation of the target compound from impurities. nih.gov |

| Elution Gradient | A typical gradient might start with a low percentage of ethyl acetate in hexanes and gradually increase to a higher concentration. For example, a gradient from 0% to 20% ethyl acetate in hexanes over a specific column volume is a common strategy. nih.gov |

| Additive | To improve peak shape and reduce tailing when using standard silica gel, a small amount of a basic modifier like triethylamine (0.1-1% v/v) can be added to the mobile phase. This neutralizes the acidic sites on the silica gel surface. biotage.com |

Applications in Advanced Organic Synthesis As a Building Block and Intermediate

Precursor in the Synthesis of Chiral Amine Derivatives

Chiral amines are fundamental components in a vast number of pharmaceuticals and natural products. nih.gov Diarylmethylamines, such as (4-Fluorophenyl)(phenyl)methanamine, are particularly important structural motifs. The synthesis of enantiomerically pure forms of these amines is a key objective in medicinal chemistry. This compound, which is typically synthesized as a racemate, can serve as a precursor to chiral derivatives through two primary strategies:

Chiral Resolution: The racemic mixture of the amine can be separated into its individual enantiomers. This is often achieved by reacting the amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Asymmetric Synthesis: Modern catalytic methods allow for the direct synthesis of chiral amines. Asymmetric hydrogenation of the corresponding precursor imine, 4-fluorobenzophenone (B154158) imine, using a transition-metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand, can produce one enantiomer of this compound in high excess. nih.gov This approach is highly efficient and avoids the loss of 50% of the material inherent in classical resolution.

These chiral derivatives are highly valued as building blocks for creating stereochemically defined active pharmaceutical ingredients.

Scaffold for Novel Chemical Entities in Research Programs

In drug discovery and materials science, a "scaffold" refers to a core molecular structure upon which various functional groups can be appended to create a library of new compounds for screening. The (4-fluorophenyl)(phenyl)methylamine structure is an exemplary scaffold due to its robustness and the synthetic accessibility of its amine "handle."

Research programs utilize this scaffold to explore structure-activity relationships (SAR). For instance, derivatives based on similar aryl-thiazole-amine scaffolds have been identified as promising candidates for developing novel anticancer and antileishmanial agents. mdpi.comnih.gov The diarylmethyl part of the molecule provides a three-dimensional structure that can be optimized for interaction with biological targets, while the fluorine atom can enhance metabolic stability or modulate receptor binding. By systematically modifying the phenyl rings or the amine group, researchers can fine-tune the properties of the resulting molecules to achieve desired biological or material characteristics. nih.gov

Role in the Synthesis of Acetamide (B32628) and Purine-Based Derivatives

The primary amine functionality of this compound is a key site for derivatization, enabling its use in the synthesis of acetamides and as a substituent for purine (B94841) systems.

Acetamide Derivatives: The compound readily undergoes N-acetylation when treated with acetylating agents like acetyl chloride or acetic anhydride (B1165640). This reaction produces N-((4-fluorophenyl)(phenyl)methyl)acetamide. This transformation is a standard method for converting a primary amine to a more complex amide, which can alter the compound's solubility, polarity, and biological activity. Such acetamide derivatives are explored in various research contexts, including the development of new therapeutic agents. nih.govnih.gov

Purine-Based Derivatives: While not a precursor to the purine ring itself, this compound can be incorporated as a substituent onto a pre-existing purine core. avcr.czresearchgate.net For example, it can act as a nucleophile in substitution reactions with halopurines (e.g., 6-chloropurine). The amine displaces the halide, forming a new C-N bond and tethering the (4-fluorophenyl)(phenyl)methyl group to the purine ring. This synthetic strategy is used to create novel purine analogs for screening as potential inhibitors of enzymes like kinases, which are important targets in cancer therapy. nih.gov

Utilization in the Preparation of Pyrazole (B372694) Derivatives

Pyrazole rings are important heterocyclic motifs found in many pharmaceuticals. Recent synthetic methodologies have been developed that allow for the direct synthesis of N-substituted pyrazoles from primary amines, bypassing the need for often hazardous hydrazine (B178648) precursors. nih.govacs.org

In this synthetic approach, this compound can serve as the primary amine source. The general reaction involves a cyclocondensation reaction between the amine, a 1,3-dicarbonyl compound (such as acetylacetone), and an electrophilic amination reagent. This process constructs the pyrazole ring and directly attaches the (4-fluorophenyl)(phenyl)methyl group to one of the nitrogen atoms, yielding an N-arylmethyl-substituted pyrazole. This provides a straightforward route to complex pyrazole derivatives that are valuable for medicinal chemistry research. nih.govdergipark.org.tr

Intermediate in the Synthesis of Complex Fluorinated Aromatic Compounds

The presence of a fluorine atom makes this compound a key intermediate for building more complex fluorinated molecules. evitachem.com Fluorine substitution is a widely used strategy in medicinal chemistry to enhance drug efficacy. It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and alter membrane permeability.

As an intermediate, this compound serves as a carrier of the 4-fluorophenyl group, which is incorporated into larger target structures. It is also used in the synthesis of radiolabeled compounds for imaging applications, such as Positron Emission Tomography (PET), where a radioactive isotope like ¹⁸F can be incorporated. researchgate.net Its role as a building block is critical for exploring the impact of fluorination on the biological activity and pharmacokinetic profiles of new chemical entities. evitachem.com

Catalytic Roles and Coordination Chemistry

Investigation as a Ligand Component in Metal Complexes

(4-Fluorophenyl)(phenyl)methanamine and its derivatives are recognized for their role as building blocks in the synthesis of more complex molecules, including their use as ligands in catalysis. The nitrogen atom of the amine group possesses a lone pair of electrons, making it a Lewis base capable of donating electron density to a metal center. This coordination is a critical first step in the formation of catalytically active species.

Formation of Palladium(II) Complexes with (4-Fluorophenyl)methanamine Ligands

Palladium(II) complexes are of particular interest due to their extensive applications in cross-coupling reactions and other catalytic transformations. The formation of palladium(II) complexes with amine ligands is a well-established area of research. Typically, the reaction of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, with a nitrogen-donor ligand like this compound leads to the formation of a coordination complex.

These complexes often adopt a square-planar geometry, a common configuration for palladium(II) centers. The amine ligand can occupy one or more of the coordination sites. For instance, in the presence of a sufficient amount of the amine, a complex of the type [PdCl2(amine)2] can be formed. The properties of such a complex, including its solubility, stability, and subsequent catalytic activity, would be directly influenced by the electronic and steric properties of the this compound ligand. Research on similar iminophosphine ligands has shown the successful synthesis and characterization of palladium(II) complexes that exhibit a slightly distorted square-planar geometry. rims.gov.bw These complexes have been investigated for their potential as pre-catalysts in important organic reactions. rims.gov.bw

Table 1: Representative Palladium(II) Complexes with Amine Ligands

| Palladium(II) Precursor | Amine Ligand Type | Typical Complex Structure |

| PdCl₂(cod) | Primary Amine | trans-[PdCl₂(amine)₂] |

| Pd(OAc)₂ | Bidentate N-Ligand | [Pd(N-N)(OAc)₂] |

| [Pd(μ-Cl)(allyl)]₂ | Chiral Amine | [Pd(allyl)Cl(amine)] |

This table presents generalized structures and is for illustrative purposes. The actual structure with this compound may vary.

Influence of this compound Derivatives on Catalytic Activity

The structure of a ligand is a key determinant of the efficacy of a metal catalyst. For this compound and its derivatives, several factors can influence catalytic activity. The presence of a fluorine atom, an electron-withdrawing group, can impact the electronic environment of the palladium center. This can affect various steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Studies on palladium-catalyzed amination reactions have shown that the nature of the amine, including its basicity, plays a crucial role. nih.gov Fluorinated amines are generally less basic than their non-fluorinated counterparts. nih.gov This lower basicity can influence the ease of deprotonation of the amine coordinated to the palladium center, a key step in many catalytic cycles. nih.gov Furthermore, the steric hindrance provided by the two phenyl groups can promote certain reaction pathways or enhance the stability of the catalytic species. In some palladium-catalyzed reactions, bulky ligands are known to facilitate the desired transformation.

The potential for chirality in derivatives of this compound also opens the door to asymmetric catalysis, where the ligand can control the stereochemical outcome of a reaction. Chiral ligands are essential in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Supramolecular Synthons Derived from Metal-Amine Complexes

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Metal-amine complexes can serve as excellent building blocks, or "synthons," for the construction of larger, well-defined supramolecular architectures. The amine group is capable of participating in hydrogen bonding, acting as a hydrogen bond donor. When coordinated to a metal, the N-H protons can form hydrogen bonds with anions or solvent molecules in the crystal lattice.

These interactions, along with others such as π-π stacking between the phenyl rings, can direct the self-assembly of the metal complexes into one-, two-, or three-dimensional networks. The resulting supramolecular structures can exhibit interesting properties and have potential applications in materials science, host-guest chemistry, and sensing. While specific examples involving this compound are not extensively documented, the fundamental principles of crystal engineering suggest its suitability for forming such extended networks. The interplay of coordination bonds and various non-covalent interactions provides a powerful tool for the design of novel solid-state materials. mdpi.com

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign and efficient chemical processes has spurred research into novel and sustainable synthetic routes for producing (4-Fluorophenyl)(phenyl)methanamine and related diarylmethanamines. Traditional methods often involve harsh reagents and generate significant waste, prompting a shift towards greener alternatives. sciencedaily.com

Key areas of future research include:

Biocatalysis: The use of enzymes to catalyze the synthesis offers high selectivity and mild reaction conditions, minimizing byproducts and energy consumption.

Renewable Feedstocks: Investigating the use of bio-based starting materials instead of petroleum-derived precursors is a critical step towards a more sustainable chemical industry. rsc.org

Atom Economy: Developing reactions that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. sciencedaily.comrsc.org This includes exploring catalytic cycles that minimize waste generation. sciencedaily.comrsc.org A common method for synthesizing amines is reductive amination, which can be made more sustainable by using greener reagents and enzymatic processes. acs.org

A simplified synthetic route for a related fluorinated compound, Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has been developed from commercially available starting materials, highlighting the potential for more efficient synthetic pathways. researchgate.net

Exploration of New Catalytic Systems for Derivatization

The functionalization of the this compound scaffold is crucial for creating new molecules with tailored properties. Future research will focus on the discovery and application of novel catalytic systems to achieve this with greater precision and efficiency.

Emerging trends in this area include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic sequences. mdpi.comnih.gov Developing catalysts that can selectively activate specific C-H bonds in the this compound molecule will open up new avenues for derivatization. mdpi.comnih.gov

Photoredox Catalysis: This burgeoning field utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. Its application to the derivatization of diarylmethanamines is a promising area of exploration.

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium and rhodium) to more abundant and less expensive metals (such as iron, copper, and nickel) is a key goal for sustainable chemistry. organic-chemistry.orgnersc.gov For instance, nickel-based catalysts have shown promise in the mono-N-alkylation of aromatic amines. organic-chemistry.org

Recent studies have demonstrated the use of copper-catalyzed reactions for the synthesis of chiral benzylamines and the utility of nickel catalysts for the N-alkylation of benzyl (B1604629) alcohols. acs.orgnih.gov Furthermore, the activation of manganese carbonyl complexes as precatalysts in C-H bond functionalization reactions is an active area of research. rsc.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is an indispensable tool for modern drug discovery and materials science. In the context of this compound, advanced computational modeling will play a pivotal role in understanding its properties and guiding the design of new derivatives.

Future research will leverage:

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govclemson.edu This allows for the prediction of reaction mechanisms and the rational design of catalysts. nih.govclemson.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov This approach can be used to predict the potency of new this compound derivatives and prioritize them for synthesis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with biological targets.

For example, computational studies on related fluorinated compounds have been used to analyze molecular structures, predict reactivity, and even simulate molecular docking with biological targets. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and derivatization with modern automation technologies promises to accelerate the pace of research and development.

Key technologies that will shape the future include:

Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless scale-up. rsc.orgrsc.orgresearchgate.netgoflow.atyoutube.com The application of flow chemistry to the synthesis of this compound and its analogs can lead to more efficient and reproducible processes. rsc.orgrsc.orgresearchgate.netgoflow.atyoutube.com Recent work has demonstrated the use of flow reactors for catalytic reductive aminations and the synthesis of fluorinated pyrazoles. rsc.orggoogle.com

Automated Synthesis Platforms: Robotic systems can perform high-throughput synthesis and screening of compound libraries, dramatically increasing the number of molecules that can be prepared and tested. sigmaaldrich.comsynplechem.comchemspeed.comresearchgate.net These platforms, often coupled with computational design, enable the rapid exploration of chemical space around the this compound core. sigmaaldrich.comsynplechem.comchemspeed.comresearchgate.netnih.gov Automated systems can handle a wide range of reactions, including reductive amination, which is relevant to the synthesis of this compound. sigmaaldrich.com

The combination of these advanced methodologies will undoubtedly lead to new discoveries and applications for this compound, solidifying its importance in the landscape of modern chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.